molecular formula C14H16N2O2 B1671615 Etomidate CAS No. 15301-65-2

Etomidate

カタログ番号: B1671615
CAS番号: 15301-65-2
分子量: 244.29 g/mol
InChIキー: NPUKDXXFDDZOKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Etomidate is synthesized through a series of chemical reactions involving imidazole derivatives. The synthetic route typically involves the esterification of imidazole-5-carboxylic acid with ethanol in the presence of a catalyst to form ethyl imidazole-5-carboxylate. This intermediate is then reacted with ®-1-phenylethylamine to yield this compound . Industrial production methods involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

Etomidate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites, primarily through the action of liver enzymes.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

科学的研究の応用

Pharmacological Profile

Etomidate acts as a positive allosteric modulator of gamma-aminobutyric acid type A (GABA-A) receptors, enhancing inhibitory neurotransmission in the central nervous system. It induces sedation without analgesic properties, making it suitable for procedures requiring rapid induction of anesthesia with minimal cardiovascular effects .

Key Characteristics:

  • Onset of Action: Rapid, typically within one minute.
  • Duration of Effects: Approximately 3 to 5 minutes.
  • Hemodynamic Stability: Minimal impact on blood pressure and heart rate, making it ideal for patients with compromised cardiovascular function .

Induction of General Anesthesia

This compound is widely used for the induction of general anesthesia due to its rapid onset and short duration. It is particularly beneficial in patients at risk for hemodynamic instability, such as those with shock or significant cardiovascular disease .

Rapid Sequence Intubation

In emergency medicine, this compound is the preferred agent for rapid sequence intubation. Its predictable effects allow for quick intubation while maintaining hemodynamic stability, which is crucial in critically ill patients .

Procedural Sedation

This compound is utilized for procedural sedation during short operative procedures, such as:

  • Tracheal intubation
  • Cardioversion
  • Dilation and curettage
  • Reduction of dislocated joints .

Off-label Uses

This compound has been used off-label to inhibit steroidogenesis in conditions like Cushing syndrome, where excessive cortisol production occurs. This application takes advantage of this compound's ability to suppress cortisol levels temporarily .

Adrenal Insufficiency Concerns

Research has indicated that this compound can induce adrenal insufficiency by inhibiting enzymes involved in cortisol synthesis. A meta-analysis found a significant association between this compound use and increased mortality in septic patients, raising concerns about its safety profile in this population .

Table 1: Summary of Meta-analysis Findings on this compound and Mortality

Study TypeRisk Ratio (RR)Confidence Interval (CI)P-value
Randomized Controlled Trials1.26(1.06 - 1.50)Not Provided
Observational Studies1.05(0.97 - 1.13)P=0.23

Clinical Outcomes Comparison

A study comparing this compound with ketamine for induction showed that while this compound had a higher incidence of hypotension requiring vasopressors, it also demonstrated a higher survival rate at 28 days post-intubation .

Table 2: Clinical Outcomes After Induction

GroupSurvival at 28 Days (%)Required Vasopressors (%)
This compound80.843.9
Ketamine73.117.7

作用機序

Etomidate exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor. It enhances the inhibitory effects of GABA, leading to sedation and anesthesia. This compound binds to a distinct site on the GABA A receptor, increasing the duration of chloride ion channel opening and thus hyperpolarizing the neuron, which results in decreased neuronal excitability .

類似化合物との比較

Etomidate is often compared with other anesthetic agents such as propofol and barbiturates. Unlike propofol, this compound has a more stable cardiovascular profile and does not cause significant drops in blood pressure. it does suppress the adrenal cortex by inhibiting the enzyme 11β-hydroxylase, which can be a drawback in critically ill patients . Similar compounds include:

This compound’s unique profile makes it a valuable anesthetic agent, particularly in patients with hemodynamic instability.

生物活性

Etomidate is a widely used intravenous anesthetic agent known for its rapid onset and short duration of action. Its unique pharmacological profile makes it particularly suitable for induction of anesthesia in various clinical settings. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

This compound primarily exerts its effects through modulation of the GABAA_A receptors in the central nervous system. These receptors are crucial for inhibitory neurotransmission, and this compound enhances the action of GABA, leading to increased chloride ion conductance and hyperpolarization of neurons.

  • Positive Modulation : At clinically relevant concentrations, this compound acts as a positive allosteric modulator of GABAA_A receptors, allowing for lower concentrations of GABA to achieve similar effects compared to baseline conditions .
  • Direct Activation : At higher concentrations, this compound can directly activate GABAA_A receptors, mimicking the effects of GABA itself .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid distribution and elimination:

  • Volume of Distribution : The central volume is approximately 4.5 L/kg, while the peripheral volume is significantly larger at 74.9 L/kg due to high lipophilicity .
  • Half-Life : The elimination half-life varies but generally falls within a range that supports its use as a short-acting anesthetic.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Central Volume of Distribution (L/kg)4.5
Peripheral Volume of Distribution (L/kg)74.9
Elimination Half-Life (h)2-3
Onset Time (min)30-60 seconds
Duration of Action (min)5-10

Clinical Efficacy and Safety

This compound has been shown to have a favorable safety profile compared to other anesthetics, particularly in patients with compromised cardiovascular function due to minimal hemodynamic changes during induction .

Case Studies

  • This compound vs Propofol in Elderly Patients :
    A multicenter trial involving 1944 elderly patients undergoing elective surgery demonstrated that this compound did not increase postoperative morbidity compared to propofol. The primary endpoint showed similar rates of complications between both groups .
  • Survival Outcomes in Critically Ill Patients :
    A randomized trial comparing this compound with ketamine for intubation indicated that this compound was associated with a higher survival rate at 28 days post-intubation (80.8% vs. 73.1% for ketamine), although the need for vasopressors was significantly higher in the this compound group .

Adverse Effects

Despite its advantages, this compound is associated with some adverse effects:

  • Adrenal Suppression : One notable side effect is adrenal suppression due to inhibition of steroidogenesis, which can be particularly concerning in critically ill patients .
  • Injection Site Reactions : Pain upon injection is common, with reports indicating an incidence rate as high as 68% .

特性

IUPAC Name

ethyl 3-(1-phenylethyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUKDXXFDDZOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347652
Record name rac-Etomidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15301-65-2, 33125-97-2
Record name Ethnor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etomidate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name rac-Etomidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 47.5 parts of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate sulfate in 500 parts of water is alkalized with 14 parts of sodium hydroxide solution 50%. The product is extracted twice with 325 parts of dichloromethane. The combined extracts are dried, filtered and evaporated in vacuo. The residue is crystallized from 2,2'-oxybispropane, yielding (-)-ethyl 1-(1-phenylethyl)-1H-imidazole- 5-carboxylate.
[Compound]
Name
47.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etomidate
Reactant of Route 2
Reactant of Route 2
Etomidate
Reactant of Route 3
Reactant of Route 3
Etomidate
Reactant of Route 4
Etomidate
Reactant of Route 5
Reactant of Route 5
Etomidate
Reactant of Route 6
Etomidate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。